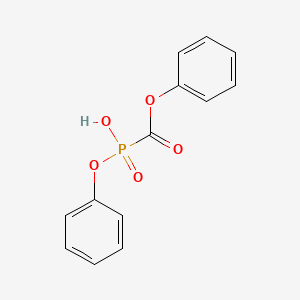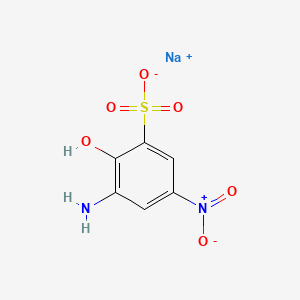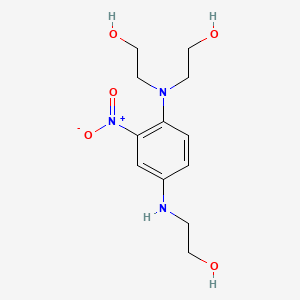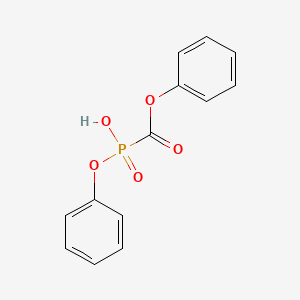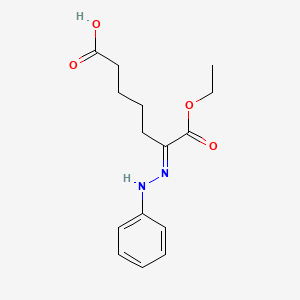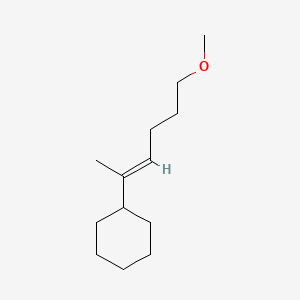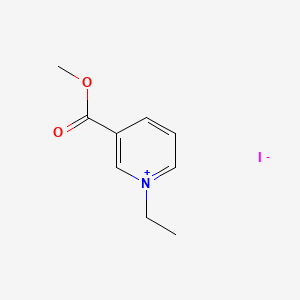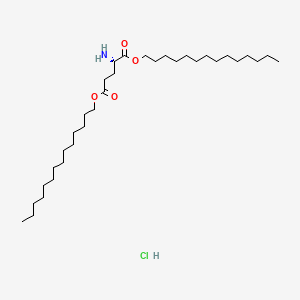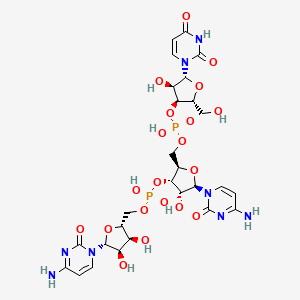![molecular formula C34H32N2 B12668792 N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine CAS No. 86579-43-3](/img/structure/B12668792.png)
N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenylethyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine typically involves the reaction of 4-(1-phenylethyl)aniline with benzene-1,4-diamine under specific conditions. One common method includes:
Starting Materials: 4-(1-phenylethyl)aniline and benzene-1,4-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Temperature and Time: The reaction mixture is heated to a temperature range of 100-150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine, which can have different properties and applications.
Scientific Research Applications
N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(1-methylpropyl)-1,4-phenylenediamine
- 1,4-Bis(diphenylamino)benzene
- N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-phenylenediamine
Uniqueness
N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine is unique due to its specific structural features, such as the phenylethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it valuable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
86579-43-3 |
|---|---|
Molecular Formula |
C34H32N2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C34H32N2/c1-25(27-9-5-3-6-10-27)29-13-17-31(18-14-29)35-33-21-23-34(24-22-33)36-32-19-15-30(16-20-32)26(2)28-11-7-4-8-12-28/h3-26,35-36H,1-2H3 |
InChI Key |
RKMNUEMCLJPQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)C(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


